2-methyl-N-[(2-propoxyphenyl)methyl]propan-2-amine;hydrochloride
Overview
Description
tert-Butyl(2-propoxybenzyl)amine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a tert-butyl group, a propoxybenzyl group, and an amine group, all of which contribute to its unique chemical properties. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-[(2-propoxyphenyl)methyl]propan-2-amine;hydrochloride typically involves the reaction of tert-butylamine with 2-propoxybenzyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of zeolite catalysts can also enhance the efficiency of the reaction by providing a more favorable environment for the reactants to interact.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(2-propoxybenzyl)amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can be reduced to form a secondary or tertiary amine.
Substitution: The propoxybenzyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: tert-Butyl(2-propoxybenzyl)amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules. It can be used to introduce specific functional groups into proteins or nucleic acids, thereby altering their properties and functions.
Medicine: tert-Butyl(2-propoxybenzyl)amine hydrochloride has potential applications in medicinal chemistry. It can be used in the development of new drugs by serving as a scaffold for the design of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(2-propoxyphenyl)methyl]propan-2-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, such as proteins and nucleic acids, thereby influencing their structure and function. The propoxybenzyl group can also interact with hydrophobic regions of biomolecules, further modulating their activity.
Comparison with Similar Compounds
tert-Butylamine: A simpler amine with a tert-butyl group.
2-Propoxybenzylamine: An amine with a propoxybenzyl group.
tert-Butyl(2-methoxybenzyl)amine: An amine with a methoxybenzyl group instead of a propoxybenzyl group.
Uniqueness: tert-Butyl(2-propoxybenzyl)amine hydrochloride is unique due to the combination of its tert-butyl and propoxybenzyl groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-methyl-N-[(2-propoxyphenyl)methyl]propan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-5-10-16-13-9-7-6-8-12(13)11-15-14(2,3)4;/h6-9,15H,5,10-11H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDDZOHMQKTBPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CNC(C)(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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